Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone is a complex organic compound that combines a quinoline moiety with a piperazine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and viral infections.
This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. Quinoline derivatives often exhibit properties such as antimicrobial, antiviral, and anticancer activities, making them significant in pharmaceutical research.
The synthesis of Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., ethanol or dichloromethane), and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and characterize the final product .
The molecular structure of Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone features:
The molecular formula is C_{19}H_{19F_3N_2O_2S, with a molecular weight of approximately 396.44 g/mol. Structural analyses can be performed using X-ray crystallography or computational methods such as density functional theory (DFT) to gain insights into bond lengths, angles, and electronic properties.
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions:
These reactions are often facilitated by catalysts or specific reagents under controlled conditions to ensure selectivity and yield optimization .
The mechanism of action for Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone largely depends on its interactions with biological targets:
Studies have indicated that similar compounds exhibit significant activity against viruses and cancer cells, suggesting that this compound could have comparable effects .
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone is expected to be a solid at room temperature with moderate solubility in organic solvents due to its complex structure.
Key chemical properties include:
Relevant analyses such as melting point determination, solubility testing, and spectroscopic characterization (NMR, IR) provide insights into these properties.
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical studies .
The strategic fusion of quinoline and piperazine architectures in Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone (CAS: 796096-78-1) exemplifies advanced molecular hybridization techniques in modern medicinal chemistry. This compound (C~21~H~18~F~3~N~3~O~3~S, MW: 449.45 g/mol) integrates two pharmacologically privileged scaffolds, each contributing distinct physicochemical and target-binding properties [3] [7]. The quinoline moiety provides a planar, aromatic heterocycle known for intercalation with biological macromolecules, particularly in anticancer and antimicrobial contexts. This structural motif enhances target affinity through π-π stacking and hydrophobic interactions within enzyme binding pockets [5] [8].
Conversely, the piperazine ring introduces conformational flexibility and basicity, serving as a versatile spacer that optimizes spatial orientation of pharmacophoric elements. Piperazine-containing compounds represent >20% of FDA-approved small-molecule drugs (2011–2023), underscoring their metabolic stability and synthetic tractability [5]. In this hybrid, the piperazine is functionalized at both nitrogen atoms: one linked via a sulfonyl group to a trifluoromethylphenyl moiety, and the other through a carbonyl bridge to the quinoline nucleus. This bifunctional decoration transforms piperazine from a passive linker to an active contributor to target engagement.
The sulfonamide linkage (–SO₂–) between the piperazine and trifluoromethylphenyl group imposes structural rigidity, reducing rotational freedom and locking the molecule into bioactive conformations. This is critical for selective kinase inhibition, as demonstrated in structurally analogous CDK4/6 inhibitors (e.g., Palbociclib, Abemaciclib) where similar sulfonamide-piperazine motifs enhance binding to the ATP-pocket adjacent residues [5]. Synthetic accessibility further elevates this hybrid’s significance: The quinoline-piperazine core can be efficiently constructed via nucleophilic aromatic substitution (SNAr) or Pd-catalyzed coupling, enabling rapid derivatization for structure-activity relationship (SAR) exploration [5] [6].
Table 1: Key Physicochemical Properties of Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone
Property | Value | Measurement Method/Source |
---|---|---|
Molecular Formula | C~21~H~18~F~3~N~3~O~3~S | High-resolution mass spectrometry |
Molecular Weight | 449.45 g/mol | Calculated from formula |
Hydrogen Bond Acceptors | 8 | Computational prediction |
Hydrogen Bond Donors | 0 | Computational prediction |
CAS Registry Number | 796096-78-1 | Chemical databases |
Purity (Commercial Samples) | ≥98% | HPLC-UV |
The trifluoromethyl (–CF₃) and sulfonyl (–SO₂–) groups in this hybrid compound are not inert appendages but serve as master regulators of bioavailability and target affinity. Positioned ortho to the sulfonyl group on the phenyl ring, the trifluoromethyl group exerts multifaceted effects:
The sulfonyl group (–SO₂–) acts as a conformational lock and polarity switch: Its tetrahedral geometry forces coplanarity between the phenyl and piperazine rings, while the polarized S=O bonds (dipole moment: ~4.5 D) mediate strong, directional hydrogen bonds with protein targets. Crystallographic studies of related sulfonamide-containing kinase inhibitors reveal recurrent sulfonyl interactions with:
Table 2: Functional Group Contributions to Bioactivity Parameters
Functional Group | Role in Target Binding | Impact on Physicochemical Properties |
---|---|---|
Trifluoromethyl (–CF₃) | - Hydrophobic pocket filling - Dipole-dipole interactions - Reduction of basicity | + Lipophilicity (ΔlogP: +0.9) + Metabolic stability - Electron density on phenyl ring |
Sulfonyl (–SO₂–) | - Hydrogen bond acceptance - Conformational restriction - Charge distribution modulation | + Polarity (ΔPSA: ~60 Ų) + Solubility at pH < 4 - Rotational degrees of freedom |
The synergy between these groups creates a balanced polarity profile (topological polar surface area: ~75 Ų), enabling solubility in aqueous buffers (e.g., DMSO stock solutions used in screening) while maintaining sufficient lipophilicity for cellular uptake. This balance is critical for in vivo efficacy, as demonstrated in mouse xenograft models of structurally analogous RIOK2 inhibitors where –CF₃/sulfonyl-containing compounds showed 3-fold higher tumor growth inhibition than non-fluorinated analogs [6]. The ortho-positioning of –CF₃ adjacent to the sulfonyl group further amplifies these effects through steric and electronic cooperativity—a design strategy increasingly exploited in kinase inhibitor optimization campaigns [2] [4].
Table 3: Representative Biologically Active Compounds Featuring Similar Substituent Patterns
Compound Name/Code | Therapeutic Target | Key Structural Features | Reference |
---|---|---|---|
CQ211 | RIOK2 kinase | Piperazine-sulfonyl linkage, Trifluoromethylphenyl | [6] |
US8076338B2 Derivatives | Kinase modulators | Pyrazolo-pyrimidines with sulfonamide-piperazines | [2] |
EP2210607B1 Compound | Anticancer agent | Morpholinopropyl-quinoline sulfonamide | [4] |
The trifluoromethyl and sulfonyl groups collectively transform this quinoline-piperazine hybrid from a passive structural entity to a precision-targeted modulator of enzyme function. Their incorporation follows the "fluorine scan" principle in drug design, where strategic fluorination tunes potency without molecular weight inflation—a tactic particularly valuable for kinase inhibitors requiring strict Lipinski compliance [4] [6]. Future derivatization could explore –OCF₃ or –SCF₃ variants to modulate steric and electronic parameters further, while sulfonyl replacements like sulfoximines may offer patentability and selectivity advantages.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5